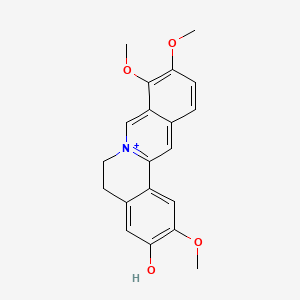

Jatrorrhizine

Description

This compound has been reported in Nandina domestica, Xylopia parviflora, and other organisms with data available.

isolated from bark of Enantia chlorantha (Annonaceae); structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTLAHSTUOXGQF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189767 | |

| Record name | Jatrorrhizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-38-3 | |

| Record name | Jatrorrhizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jatrorrhizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jatrorrhizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jatrorrhizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JATRORRHIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091S1F8V5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protoberberine Alkaloids: A Technical Guide to Their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of protoberberine alkaloids, a significant class of isoquinoline alkaloids with diverse and potent biological activities. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes complex biological pathways to support ongoing research and drug development efforts.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are a group of naturally occurring compounds found in a variety of medicinal plants, including those from the Berberidaceae, Ranunculaceae, and Papaveraceae families. Structurally, they share a common tetracyclic ring system. Among the most extensively studied protoberberine alkaloids are berberine, palmatine, jatrorrhizine, and coptisine. These compounds have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, make them promising candidates for the development of novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy of prominent protoberberine alkaloids across various pharmacological domains. This data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, offers a comparative look at their potency.

Anticancer Activity

Protoberberine alkaloids exhibit significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Berberine | HT-29 | Colon Cancer | 52.37 ± 3.45 | [1] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] | |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] | |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] | |

| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] | |

| A549 | Lung Cancer | 139.4 | [2] | |

| HepG2 | Liver Cancer | 3587.8 | [2] | |

| HCC70 | Triple-Negative Breast Cancer | 0.19 | [3] | |

| BT-20 | Triple-Negative Breast Cancer | 0.23 | [3] | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [3] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [3] | |

| Palmatine | SMMC7721 | Human Hepatoma | 0.02 ± 0.01 (13-n-Octyl palmatine) | [4][5] |

| MCF-7 | Breast Cancer | 5.126 µg/mL | [6][7] | |

| T47D | Breast Cancer | 5.805 µg/mL | [6][7] | |

| ZR-75-1 | Breast Cancer | 5.345 µg/mL | [6][7] | |

| Coptisine | ACC-201 | Gastric Cancer | 1.26 µg/mL (3.93 µM) | [8] |

| NCI-N87 | Gastric Cancer | 2.11 µg/mL (6.58 µM) | [8] | |

| HT-29 | Colon Cancer | 0.49 µg/mL | [9] | |

| LoVo | Colon Cancer | 0.87 µg/mL | [9] | |

| L1210 | Murine Leukemia | 0.87 µg/mL | [9] | |

| This compound | C8161 | Metastatic Melanoma | 47.4 ± 1.6 | [10] |

| - | Indoleamine 2,3-dioxygenase 1 (IDO1) | 17.8 (in HEK293-hIDO1 cells) | [11] | |

| - | Acetylcholinesterase (AChE) | 0.57 | [11] |

Antimicrobial Activity

These alkaloids possess broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of bacteria and fungi. Their mechanisms include the disruption of bacterial cell division and biofilm formation.

| Alkaloid | Microorganism | Type | MIC (µg/mL) | Reference |

| Berberine | Escherichia coli | Gram-negative bacteria | 1024 - 2048 | |

| Staphylococcus aureus | Gram-positive bacteria | 64 - 256 | ||

| Mycobacterium abscessus | Mycobacteria | 0.25 (as berberine) | [12] | |

| Coptisine | Candida albicans | Fungus | 1000 | [13] |

| Pasteurella multocida | Gram-negative bacteria | 125 | [14] | |

| This compound | Propionibacterium acnes | Gram-positive bacteria | 100 - 500 (as crude extract) | |

| Various | Streptococcus pneumoniae | Gram-positive bacteria | - (Coptis rhizome extract MIC: 1.5 mg/mL) | [15] |

| Streptococcus sobrinus | Gram-positive bacteria | 128 (B. vulgaris stem extract) | [16] | |

| Streptococcus sanguinis | Gram-positive bacteria | 85.33 (B. vulgaris fruit extract) | [16] | |

| Streptococcus mutans | Gram-positive bacteria | 128 (B. vulgaris fruit extract) | [16] | |

| Lactobacillus rhamnosus | Gram-positive bacteria | 128 (B. vulgaris stem extract) | [16] |

Anti-inflammatory Activity

Protoberberine alkaloids can mitigate inflammatory responses by modulating key signaling pathways such as NF-κB and by reducing the production of pro-inflammatory cytokines.

| Alkaloid | Assay/Target | Cell Line | IC50 | Reference |

| Palmatine | NO• radical scavenging | - | 10.70 ± 1.48 µg/mL | [17] |

| α-amylase inhibition | - | 35.65 ± 0.12 µg/mL | [17] | |

| β-glucosidase inhibition | - | 31.53 ± 2.12 µg/mL | [17] | |

| iNOS induction (by LPS) | BV2 microglia | 3.65 µM | ||

| TNF-α expression (by LPS) | BV2 microglia | - | ||

| IL-1β expression (by LPS) | BV2 microglia | - |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the pharmacological properties of protoberberine alkaloids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the protoberberine alkaloid in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, making it invaluable for studying the modulation of signaling pathways.[9][21][22][23]

Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is then detected using a chemiluminescent or fluorescent substrate.

Protocol for AMPK Pathway Analysis: [17][19][24][25]

-

Sample Preparation: Treat cells with the protoberberine alkaloid for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of p-AMPK to total AMPK to determine the extent of pathway activation.

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.[5][7][18][20][26][27][28]

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. Upon activation, NF-κB translocates to the nucleus and binds to these response elements, driving the expression of luciferase. The amount of luciferase produced, which is proportional to NF-κB activity, is quantified by measuring the light emitted upon the addition of a luciferase substrate.

Protocol:

-

Cell Transfection: Seed cells (e.g., HEK293T or HeLa) in a 24- or 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency, using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the protoberberine alkaloid for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulus: Induce NF-κB activation by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for an appropriate time (e.g., 6-12 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Transfer the cell lysate to an opaque microplate. Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control (inflammatory agent alone) to determine the inhibitory effect of the protoberberine alkaloid.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological properties of protoberberine alkaloids.

Signaling Pathways

dot digraph "Berberine_AMPK_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Berberine's Metabolic Regulation via AMPK Activation", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Berberine [label="Berberine", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nRespiratory Chain\n(Complex I)", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP_ATP_Ratio [label="↑ AMP/ATP Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Oxidation [label="↑ Fatty Acid Oxidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="↑ Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Berberine -> Mitochondria [arrowhead=tee, color="#EA4335", label="Inhibits"]; Mitochondria -> AMP_ATP_Ratio [arrowhead=vee, color="#34A853", label="Leads to"]; AMP_ATP_Ratio -> AMPK [arrowhead=vee, color="#34A853", label="Activates"]; AMPK -> ACC [arrowhead=tee, color="#EA4335", label="Inhibits"]; ACC -> Fatty_Acid_Oxidation [style=dashed, arrowhead=none, color="#5F6368"]; AMPK -> GLUT4 [arrowhead=vee, color="#34A853", label="Promotes"]; GLUT4 -> Glucose_Uptake [arrowhead=vee, color="#34A853"]; AMPK -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibits"]; mTOR -> Autophagy [style=dashed, arrowhead=none, color="#5F6368"]; }

dot digraph "Protoberberine_PI3K_Akt_mTOR_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Protoberberine Alkaloid Inhibition of PI3K/Akt/mTOR Pathway", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protoberberine [label="Protoberberine\nAlkaloids", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Growth_Factor -> RTK [arrowhead=vee, color="#34A853"]; RTK -> PI3K [arrowhead=vee, color="#34A853", label="Activates"]; PI3K -> PIP3 [arrowhead=vee, color="#34A853", label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [arrowhead=vee, color="#34A853", label="Activates"]; Akt -> mTOR [arrowhead=vee, color="#34A853", label="Activates"]; mTOR -> Cell_Growth [arrowhead=vee, color="#34A853", label="Promotes"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335", label="Inhibits"]; Protoberberine -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> Akt [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibit"]; }

Experimental Workflows

dot digraph "Anticancer_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for In Vitro Anticancer Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nPanel Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Primary Screening:\nMTT Assay for Cytotoxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent & Selective Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Secondary Screening:\nApoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\nWestern Blot for Signaling Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Cell_Culture [arrowhead=vee, color="#5F6368"]; Cell_Culture -> MTT_Assay [arrowhead=vee, color="#5F6368"]; MTT_Assay -> IC50 [arrowhead=vee, color="#5F6368"]; IC50 -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Apoptosis_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Cell_Cycle_Assay [arrowhead=vee, color="#5F6368"]; Apoptosis_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Cell_Cycle_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }

dot digraph "Antimicrobial_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for Antimicrobial Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Microbe_Culture [label="Microbial Strain\nPanel Culture\n(Bacteria & Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Broth_Dilution [label="Primary Screening:\nBroth Microdilution Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MBC_Assay [label="Secondary Screening:\nDetermine Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biofilm_Assay [label="Biofilm Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\n(e.g., Cell Membrane Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Microbe_Culture [arrowhead=vee, color="#5F6368"]; Microbe_Culture -> Broth_Dilution [arrowhead=vee, color="#5F6368"]; Broth_Dilution -> MIC [arrowhead=vee, color="#5F6368"]; MIC -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> MBC_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Biofilm_Assay [arrowhead=vee, color="#5F6368"]; MBC_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Biofilm_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }

Conclusion

Protoberberine alkaloids represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, supported by a growing body of quantitative in vitro and in vivo data, underscore their promise in the development of new drugs for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The detailed experimental protocols and visual representations of their mechanisms of action provided in this guide are intended to facilitate further research and accelerate the translation of these promising natural products from the laboratory to clinical applications. Continued investigation into their structure-activity relationships and the development of novel derivatives will be crucial in optimizing their therapeutic efficacy and safety profiles.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 6. Berberine: A Promising Treatment for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Coptis chinensis on Biofilm Formation and Antibiotic Susceptibility in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the anti-fungal activity of coptisine on Candida albicans growth by microcalorimetry combined with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 23. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 28. NF-κB Luciferase Reporter-Gene Assay [bio-protocol.org]

Investigating the Neuroprotective Effects of Jatrorrhizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of jatrorrhizine, a protoberberine alkaloid with significant therapeutic potential. The document synthesizes current research findings, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its neuroprotective properties.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects primarily through potent antioxidant and anti-apoptotic activities.[1] It has been shown to mitigate neuronal damage in various in vitro and in vivo models of neurodegenerative diseases, including those mimicking Alzheimer's disease.[2][3]

Antioxidant Effects

Oxidative stress is a key contributor to neuronal cell death in neurodegenerative disorders.[4] this compound effectively counters oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2][5] Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][3]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. This compound demonstrates significant anti-apoptotic properties by modulating the expression of key regulatory proteins. It has been observed to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing the mitochondrial pathway of apoptosis.[2] Furthermore, this compound inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxic Agent | This compound Concentration | Observed Effects | Reference(s) |

| Primary Rat Cortical Neurons | Hydrogen Peroxide (50µM) | 5-20µM | Marked inhibition of neurotoxicity; attenuated the reduction in Bcl-2/Bax ratio and caspase-3 activation. | [2][6] |

| PC12 Cells | Hydrogen Peroxide (200µM) | 0.01-10.0µM | Markedly elevated cell viability and activities of SOD and HO-1; prevented LDH release and MDA production; attenuated the decrease in mitochondrial membrane potential and scavenged ROS; attenuated caspase-3 activation. | [1] |

| SH-SY5Y Cells | Amyloid-beta 25-35 | Not Specified | Improved cell proliferation; inhibited apoptosis, inflammation, and oxidative stress. | [7] |

| HT22 Cells | Okadaic Acid | Not Specified | Increased cell viability; enhanced SOD and GSH status; maintained mitochondrial membrane potential; reduced LDH release, MDA levels, and ROS. | [5] |

| N9 Microglia | Hydrogen Peroxide | 5µM, 10µM | Improved H2O2-induced cytotoxicity; reduced elevated expression of TNF-α, IL-1β, IL-18, p-ERK/ERK, p-p38/p38, p-JNK/JNK, p-p65/p65, NLRP3, and HMGB1. | [8] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Treatment | This compound Dosage | Observed Effects | Reference(s) |

| APP/PS1 Transgenic Mice | Intraperitoneal injection | 5 mg/kg or 10 mg/kg/day | Reduced levels of Aβ plaques in the cortex and hippocampus; alleviated learning and memory deficits. | [5][9] |

Table 3: Biochemical and Pharmacological Activities of this compound

| Target | IC50 Value | Experimental System | Reference(s) |

| Monoamine Oxidase A (MAO-A) | 4 µM | Not Specified | [4] |

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through the modulation of specific intracellular signaling pathways.

MAPK/NF-κB/NLRP3 Signaling Pathway

In microglia, this compound has been shown to inhibit the MAPK/NF-κB/NLRP3 signaling pathway, which plays a crucial role in neuroinflammation.[8][10] By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines and mitigates the inflammatory response that contributes to neuronal damage.

References

- 1. Neuroprotective effect of this compound on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protective effects of this compound on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 5. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons | Bentham Science [benthamscience.com]

- 7. This compound can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Balances the Gut Microbiota and Reverses Learning and Memory Deficits in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Preliminary Investigation into the Anti-inflammatory Properties of Jatrorrhizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of jatrorrhizine, a naturally occurring isoquinoline alkaloid. This compound has demonstrated significant potential as an anti-inflammatory agent by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This document consolidates quantitative data from various studies, details common experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative view of its efficacy across different experimental setups.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Mediator/Target | Concentration of this compound | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 100 µg/mL | >60% inhibition | [1][2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Protein Expression | 100 µg/mL | ~45% inhibition | [1][2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 Protein Expression | 100 µg/mL | ~29% inhibition | [1][2] |

| N9 Microglia | Hydrogen Peroxide (H₂O₂) | TNF-α, IL-1β, IL-18 | 5 and 10 µmol/L | Reduced expression | [3] |

| N9 Microglia | Hydrogen Peroxide (H₂O₂) | p-ERK, p-p38, p-JNK, p-p65 | 5 and 10 µmol/L | Reduced phosphorylation | [3] |

| N9 Microglia | Hydrogen Peroxide (H₂O₂) | NLRP3, HMGB1 | 5 and 10 µmol/L | Reduced expression | [3] |

| MH7A Synoviocytes | Tumor Necrosis Factor-α (TNF-α) | IL-1β, IL-6, IL-8 | Not specified | Decreased production | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease Induction | Dosage of this compound | Key Findings | Reference |

| C57BL/6 Mice | 3% Dextran Sulfate Sodium (DSS) | 40, 80, 160 mg/kg (oral) | Alleviated colitis symptoms, reduced colon shortening, suppressed serum IL-1β and colon TNF-α levels. | [5] |

| C57BL/6 Mice | 3% Dextran Sulfate Sodium (DSS) | 80, 160 mg/kg (oral) | Significantly suppressed the expression of TLR4, MyD88, p-p65, and COX-2 in colon tissue. | [5] |

| Collagen-Induced Arthritis (CIA) Rats | Collagen Injection | Not specified | Attenuated disease severity, inhibited local levels of TNF-α and IL-1β, and suppressed joint destruction. | [4] |

| Helicobacter pylori-infected Rats | H. pylori inoculation | Not specified | Suppressed inflammation and H. pylori colonization, inhibited activation of NLRP3 inflammasomes and NF-κB signaling. | [6] |

Core Signaling Pathways and Mechanisms

This compound exerts its anti-inflammatory effects primarily by inhibiting the Toll-like Receptor 4 (TLR4)/MyD88/NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response triggered by stimuli like LPS. By downregulating these cascades, this compound effectively reduces the transcription and release of numerous pro-inflammatory cytokines and enzymes.

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB pathway.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vivo DSS-Induced Colitis Model

A widely used model to study ulcerative colitis and evaluate therapeutic agents.

-

Animal Model : Male C57BL/6 mice (8 weeks old) are used.[5]

-

Acclimatization : Animals are housed under SPF conditions for 7 days with access to standard food and water.[5]

-

Induction of Colitis : Acute colitis is induced by administering 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a period of 7-10 days.[5]

-

Treatment Groups :

-

Control Group: Receive regular drinking water.

-

DSS Model Group: Receive 3% DSS solution.

-

This compound Groups: Receive 3% DSS solution and are orally administered with this compound at various dosages (e.g., 40, 80, 160 mg/kg) daily.[5]

-

Positive Control Group: Receive 3% DSS solution and a standard drug like 5-ASA (mesalazine).[5]

-

-

Monitoring and Analysis :

-

Daily monitoring of body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

-

At the end of the experiment, colon length and spleen weight are measured.

-

Colon tissue is collected for histopathological analysis (H&E staining), Western blotting, and ELISA.[5][7]

-

Serum is collected for cytokine analysis (ELISA).[5]

-

In Vitro LPS-Stimulated Macrophage Assay

This assay is fundamental for screening compounds for anti-inflammatory activity by measuring their effect on inflammatory mediator production.

Caption: General workflow for in vitro anti-inflammatory screening.

Western Blotting Analysis

Used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound.

-

Protein Extraction : Colon tissues or cell pellets are homogenized in RIPA buffer containing protease and phosphatase inhibitors.[5][7]

-

Protein Quantification : The total protein concentration of the supernatant is determined using a BCA protein assay kit.[5][7]

-

SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are loaded onto an 8–10% sodium dodecyl sulfate-polyacrylamide gel for electrophoresis to separate proteins by size.[5][7]

-

Protein Transfer : Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[5][7]

-

Blocking : The membrane is blocked for 1-2 hours at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., TLR4, MyD88, p-p65, COX-2, GAPDH) at appropriate dilutions.[7]

-

Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[7]

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified using densitometry software.[1][7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used for the quantitative determination of inflammatory cytokines in biological samples like serum or cell culture supernatants.

-

Sample Preparation : Serum samples or cell culture supernatants are collected and centrifuged to remove debris.

-

Assay Procedure : Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.[3][5]

-

Principle : A capture antibody specific for the cytokine of interest is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the cytokine present binds to the antibody. A biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin. A substrate solution is added to produce a color change.

-

Quantification : The intensity of the color is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing the optical density to a standard curve.

Conclusion and Future Directions

The evidence strongly suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a solid mechanistic foundation for its observed effects in both cellular and animal models of inflammatory diseases.[8] The quantitative data demonstrates potent inhibition of key inflammatory mediators.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability : Addressing the typically low bioavailability of natural alkaloids to improve therapeutic efficacy.[8]

-

Safety and Toxicology : Comprehensive long-term toxicity studies are necessary to establish a robust safety profile.[8]

-

Clinical Trials : Well-designed clinical trials are required to validate the preclinical findings in human inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and neuroinflammation.[3][4][5]

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and screening this compound derivatives could lead to the discovery of novel compounds with enhanced potency and improved pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory Effect of this compound from Phellodendron amurense in Lipopolysaccharide-stimulated Raw264.7 Cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.or.kr]

- 3. Effects of this compound on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Alleviates DSS-Induced Ulcerative Colitis by Regulating the Intestinal Barrier Function and Inhibiting TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Jatrorrhizine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of jatrorrhizine using High-Performance Liquid Chromatography (HPLC). This compound is a protoberberine alkaloid found in several medicinal plants and possesses a wide range of pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification of this compound. The method involves separating this compound from other components in a sample matrix on a non-polar stationary phase (typically a C18 column) using a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, typically around 345 nm. For more sensitive and selective analysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be employed.

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound by HPLC is outlined below.

Caption: General workflow for this compound quantification by HPLC.

Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile and methanol

-

HPLC grade water

-

Phosphoric acid or formic acid

-

This compound reference standard

Protocols for this compound Quantification

Protocol 1: Quantification of this compound in Herbal Material (Phellodendri Amurensis Cortex)

This protocol is adapted for the simultaneous determination of this compound, palmatine, and berberine in Phellodendri Amurensis Cortex.[1]

1. Sample Preparation: a. Accurately weigh a quantity of the powdered herbal material. b. Extract the alkaloids using an appropriate solvent (e.g., methanol) with methods such as ultrasonication or reflux extraction. c. Filter the extract and dilute to a known volume with the solvent. d. Filter an aliquot of the diluted extract through a 0.45 µm syringe filter before HPLC injection.

2. HPLC Conditions: a. Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).[1] b. Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid in a gradient elution mode.[1] c. Flow Rate: 1.0 mL/min.[1] d. Column Temperature: 25 °C.[1] e. Detection Wavelength: 345 nm.[1] f. Injection Volume: 10-20 µL.

3. Calibration Curve: a. Prepare a stock solution of this compound reference standard in methanol. b. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the samples. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound in Rat Plasma

This protocol describes a sensitive method for the determination of this compound in rat plasma, often used in pharmacokinetic studies.[2]

1. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add an internal standard (IS) solution (e.g., metronidazole).[2] b. Add 300 µL of a precipitation agent (e.g., acetonitrile-methanol, 1:2, v/v) to precipitate plasma proteins.[2] c. Vortex the mixture for 1-2 minutes. d. Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase. g. Inject an aliquot into the HPLC system.

2. HPLC-MS/MS Conditions: a. Column: C18 column (e.g., 150 × 4.6 mm, 5 µm).[2] b. Mobile Phase: Isocratic elution with water (containing 0.3% formic acid) and acetonitrile (30:70, v/v).[2] c. Flow Rate: 0.8 - 1.0 mL/min. d. Ionization Mode: Electrospray Ionization (ESI) in positive mode. e. Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 338→322 for this compound.[2]

3. Calibration and Quantification: a. Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound and a fixed concentration of the IS. b. Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of this compound. d. Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Presentation: Summary of HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters from various studies for easy comparison.

Table 1: Comparison of HPLC Chromatographic Conditions for this compound Quantification

| Parameter | Method 1 (Herbal Extract)[1] | Method 2 (Herbal Extract)[3] | Method 3 (Compound Lotion)[4] | Method 4 (Rat Plasma)[2] |

| Column | Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm) | ODS reverse phase column | Agilent Extend C18 (4.6 mm × 150 mm, 5 μm) | C18 column (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient) | Phosphoric acid-acetonitrile system | Water-acetonitrile (45:55) with 0.34 g KH2PO4 and 0.17 g SDS per 100 mL | Water (0.3% formic acid)-acetonitrile (30:70) (isocratic) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | Not Specified |

| Detection | UV at 345 nm | UV at 346 nm | UV detection | MS/MS (MRM: m/z 338→322) |

| Column Temperature | 25 °C | Not Specified | Not Specified | Not Specified |

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1 (Herbal Extract)[1] | Method 4 (Rat Plasma)[2] |

| Linearity Range | Not Specified | y = 0.028x - 0.0026 (r² = 0.9833) |

| Recovery | 98.94% | Not Specified |

| Precision (RSD%) | Not Specified | Not Specified |

| Accuracy | Not Specified | Not Specified |

| LOD/LOQ | Not Specified | Not Specified (LLOQ for a similar alkaloid was 0.5 ng/mL)[5] |

Method Validation

For regulatory purposes and to ensure reliable results, the developed HPLC method for this compound quantification should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The presented HPLC methods provide a robust framework for the accurate and precise quantification of this compound in various matrices. The choice of the specific method will depend on the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of herbal materials, a simple RP-HPLC-UV method is often sufficient. For bioanalytical applications such as pharmacokinetic studies, a more sensitive and selective LC-MS/MS method is recommended. Proper method validation is essential to ensure the reliability and reproducibility of the obtained results.

References

- 1. [Simultaneous determination of this compound, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Pharmacokinetics of Berberine, Palmatine and this compound in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QUANTITATIVE ANALYSIS OF this compound BY SPECTROPHOTOMETRY, THIN LAYER CHROMATOGRAPHIC SCANNING AND HIGH PERFORMANCE LIQUID CHROMATOGRPHY [plantscience.cn]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

Application Notes & Protocols: Total Synthesis Strategies for Jatrorrhizine and Its Derivatives

Introduction

Jatrorrhizine is a naturally occurring protoberberine isoquinoline alkaloid found in various medicinal plants such as Coptis chinensis and Berberis species.[1][2][3] It exhibits a wide range of pharmacological properties, including anti-diabetic, antimicrobial, anticancer, and anti-inflammatory activities.[2][4] Due to its complex structure and limited availability from natural sources, chemical total synthesis has become a critical method for obtaining this compound for further research and drug development.[1][5] An efficient synthesis strategy also provides a pathway to generate novel derivatives, enabling structure-activity relationship (SAR) studies and the development of compounds with improved bioavailability and therapeutic potential.[1]

This document outlines a highly efficient, unified total synthesis strategy for this compound and provides a general protocol for the synthesis of its derivatives.

Total Synthesis of this compound via a Unified Strategy

A concise and highly efficient total synthesis for this compound has been developed, allowing for the production of the natural product in just four steps.[6] This strategy employs a key intramolecular Friedel-Crafts reaction to construct the core isoquinolinium scaffold.[6] The same unified approach has been successfully applied to synthesize related alkaloids like berberine and coptisine, highlighting its versatility.[6]

Caption: A four-step total synthesis workflow for this compound.

Quantitative Data Summary

The unified synthesis strategy provides rapid access to several key isoquinolinium alkaloids. The overall yields for each are summarized below.

| Alkaloid | Number of Steps | Overall Yield (%) | Citation(s) |

| This compound | 4 | 20 | [1][5][6] |

| Coptisine | 4 | 39 | [6] |

| Berberine | 4 | 53 | [6] |

Experimental Protocols: Total Synthesis of this compound

The following protocols are based on the unified strategy for the synthesis of this compound.[1][5][6]

1. Step 1: Pictet-Spengler Reaction to form Tetrahydroisoquinoline

-

Objective: To synthesize the core tetrahydroisoquinoline scaffold.

-

Methodology:

-

Dissolve phenethylamine in an appropriate solvent.

-

Add 2,2-dimethoxyacetaldehyde to the solution.

-

The reaction proceeds via the Pictet-Spengler condensation mechanism.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting crude tetrahydroisoquinoline intermediate using column chromatography.

-

2. Step 2: Reductive Amination

-

Objective: To introduce the substituted benzyl group and form the tertiary amine precursor.

-

Methodology:

-

Dissolve the tetrahydroisoquinoline intermediate from Step 1 in a suitable solvent.

-

Add 2,3-dimethoxybenzaldehyde to the solution.

-

Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to facilitate the reductive amination.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Perform an aqueous workup to extract the product.

-

Purify the resulting tertiary amine by column chromatography.

-

3. Step 3: Intramolecular Friedel-Crafts Cyclization

-

Objective: To construct the tetracyclic core of the protoberberine skeleton.

-

Methodology:

-

Dissolve the tertiary amine from Step 2 in a non-polar solvent.

-

Add a strong acid catalyst, such as triflic acid, to promote the intramolecular Friedel-Crafts alkoxyalkylation.[6]

-

The reaction cyclizes to form the core structure of the natural product.

-

Monitor the reaction for completion.

-

Carefully quench the reaction and neutralize the acid.

-

Extract the cyclized product and purify as necessary.

-

4. Step 4: Oxidation to this compound

-

Objective: To aromatize the final ring and yield the isoquinolinium salt, this compound.

-

Methodology:

-

Dissolve the cyclized intermediate from Step 3 in a suitable solvent.

-

Add an oxidizing agent, such as iodine, to the solution.[6]

-

Heat the reaction mixture to drive the oxidation and aromatization.

-

The final product, isomerically pure this compound, will precipitate or can be isolated upon cooling.[1]

-

Filter the solid product and wash with a cold solvent to yield pure this compound. The final yield for this step in the synthesis of this compound is 41%.[6]

-

Synthesis Strategies for this compound Derivatives

The development of this compound derivatives is crucial for investigating their therapeutic potential and overcoming limitations such as poor bioavailability.[1] Semisynthetic methods often start with natural alkaloids, modifying specific functional groups to create novel compounds. A common strategy involves modification at the 9-position of the alkaloid core.[7]

Caption: General workflow for the semisynthesis of this compound derivatives.

Experimental Protocol: General Semisynthesis of 9-Substituted Derivatives

The following is a generalized protocol for creating derivatives of protoberberine alkaloids like this compound, based on methods used for berberine and palmatine.[7]

1. Step 1: Demethylation

-

Objective: To create a free hydroxyl group for further functionalization.

-

Methodology:

-

Place the starting alkaloid (e.g., berberine, as a proxy for a related structure) in a reaction vessel.

-

Heat the material under reduced pressure (e.g., 195 °C at 30–40 mmHg) for a specified time (e.g., 1 hour).[7]

-

This process removes a methyl group, typically at the 9-position, to yield a hydroxylated intermediate (e.g., berberrubine from berberine).

-

Monitor the reaction to ensure complete conversion.

-

2. Step 2: Alkylation or Acylation

-

Objective: To add a new functional group (ether, ester, etc.) at the hydroxylated position.

-

Methodology:

-

Dissolve the hydroxylated intermediate from Step 1 in an anhydrous solvent such as acetonitrile.

-

Add a base, such as potassium carbonate (K2CO3), to deprotonate the hydroxyl group.

-

Add the desired alkylating or acylating agent (e.g., a substituted alkyl bromide or p-toluenesulfonate) to the mixture.[7]

-

Stir the reaction, possibly with heating, until the starting material is consumed (monitor by TLC).

-

Upon completion, filter out the base and evaporate the solvent.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the final derivative.

-

References

- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 6. A Unified Strategy for the Syntheses of the Isoquinolinium Alkaloids Berberine, Coptisine, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application of Jatrorrhizine in Diabetes Animal Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine (JAT), a protoberberine isoquinoline alkaloid found in medicinal plants like Coptis chinensis (Huanglian), has demonstrated significant potential as a therapeutic agent for diabetes mellitus.[1][2] Preclinical studies in various animal models have highlighted its multi-target pharmacological effects, including hypoglycemic, insulin-sensitizing, hypolipidemic, and vasoprotective properties.[1][3] this compound modulates several key signaling pathways involved in glucose metabolism and vascular health, making it a promising candidate for further drug development.[1] Its mechanisms of action include promoting insulin secretion, enhancing glucose uptake and utilization, inhibiting hepatic gluconeogenesis, and ameliorating endothelial dysfunction associated with diabetes.[1][4]

These application notes provide a summary of quantitative data from relevant animal studies, detailed protocols for key experimental procedures, and visual diagrams of the primary signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Diabetic Animal Models

The following tables summarize the quantitative outcomes of this compound administration in various chemically-induced and diet-induced diabetic animal models.

Table 1: this compound in Chemically-Induced Diabetes Models

| Animal Model | Induction Method | This compound Dosage | Treatment Duration | Key Quantitative Findings |

| Alloxan-induced diabetic mice | Alloxan monohydrate injection | 50 mg/kg & 100 mg/kg (oral) | Not specified | Significantly decreased blood glucose levels in a dose- and time-dependent manner.[4] |

| STZ-induced diabetic rats | High-Fat Diet + Streptozotocin (STZ) | 50 mg/kg (low dose) & 100 mg/kg (high dose) (oral) | 8 weeks | High dose significantly increased body weight, reduced blood glucose, and decreased serum insulin levels compared to the model control group. |

| STZ-induced diabetic rats | High-Fat Diet + STZ (120 mg/kg, i.p.) | 1 µM (ex vivo treatment of aortic segments) | 24 hours | Reversed the impaired endothelium-dependent relaxations in aortic rings from diabetic mice.[3] |

Table 2: this compound in Diet-Induced Obesity (DIO) and Diabetes Models

| Animal Model | Induction Method | This compound Dosage | Treatment Duration | Key Quantitative Findings |

| Diet-Induced Obese (DIO) Mice | High-Fat Diet (45% kcal) for 15 weeks | 50 mg/kg/day (oral) | Last 5 weeks of diet | Normalized glucose tolerance and insulin sensitivity; significantly reduced fasting blood glucose (>11 mM in diabetic mice).[3] |

| Hyperlipidemic Golden Hamsters | High-Fat, High-Cholesterol (HFHC) Diet | 46.7 mg/kg/day | Not specified | Produced a significant reduction in cellular lipid accumulation.[1] |

| C57BL/6 Mice | High-Fat, High-Cholesterol (HFHC) Diet | Not specified | Not specified | Decreased body weights and increased HDL-C levels.[1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating complex intracellular signaling cascades. The following diagrams illustrate two of the most critical pathways involved in its anti-diabetic action.

Experimental Protocols

The following are generalized protocols for inducing diabetes in rat models and assessing glucose tolerance, based on methodologies cited in the literature.

Protocol 1: Induction of Type 1 Diabetes (T1D) in Rats using Streptozotocin (STZ)

-

Objective: To induce insulin-dependent diabetes via selective destruction of pancreatic β-cells.

-

Materials:

-

Procedure:

-

Acclimation: House animals in standard conditions for at least one week prior to the experiment.

-

Fasting: Fast rats for 4-8 hours before STZ injection. Ensure free access to water.[2][5]

-

STZ Preparation: Immediately before use, dissolve STZ powder in ice-cold 50 mM sodium citrate buffer (pH 4.5) to a final concentration of 10-20 mg/mL. Protect the solution from light.[2][5] STZ solution degrades quickly and should be used within 15-20 minutes.[2]

-

Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 42-65 mg/kg body weight.[5][6] The optimal dose can be strain-dependent.[6][7] Inject a control group with an equal volume of citrate buffer.

-

Hypoglycemia Prevention: Immediately after injection, replace drinking water with a 10% sucrose solution for the next 48 hours to prevent potentially fatal hypoglycemia.[5][6]

-

Diabetes Confirmation: After 48-72 hours, measure fasting blood glucose from a tail vein sample. Animals with a fasting blood glucose level ≥ 15 mM (or >250 mg/dL) are considered diabetic and can be used for the study.[8]

-

Protocol 2: Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the body's ability to clear a glucose load from the blood, a measure of insulin sensitivity and glucose metabolism.

-

Materials:

-

Fasted experimental animals.

-

D-Glucose solution (e.g., 20% glucose in sterile water).[9]

-

Oral gavage needles.

-

Glucometer and test strips.

-

Timer.

-

-

Procedure:

-

Fasting: Fast animals overnight (16-18 hours for mice, 8-12 hours for rats) but allow free access to water.[9][10]

-

Baseline Glucose: Weigh the animal and record its weight. Obtain a baseline blood sample (Time 0) from the tail vein and measure the fasting blood glucose level.[9]

-

Glucose Administration: Immediately after the baseline sample, administer a glucose solution via oral gavage. A standard dose is 2 g/kg body weight.[9] Note the exact time of administration.

-

Blood Sampling: Collect subsequent blood samples from the tail vein at specific time points, typically 15, 30, 60, and 120 minutes after the glucose gavage.[9]

-

Data Analysis: Plot the blood glucose concentration (mg/dL or mmol/L) against time (minutes). The Area Under the Curve (AUC) can be calculated to provide a quantitative measure of glucose intolerance. A lower AUC in a treatment group compared to a diabetic control group indicates improved glucose tolerance.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anti-diabetic effects of this compound in an animal model.

References

- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. This compound Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoglycemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. az.research.umich.edu [az.research.umich.edu]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. mmpc.org [mmpc.org]

- 10. dhm.com.au [dhm.com.au]

Jatrorrhizine as a Monoamine Oxidase A Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine, a protoberberine alkaloid found in various medicinal plants such as Coptis chinensis, has emerged as a promising natural compound with a range of pharmacological activities. Of particular interest is its potent and selective inhibitory effect on monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and norepinephrine. Its inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[2] These application notes provide a comprehensive overview of this compound as a MAO-A inhibitor, including its inhibitory profile, detailed experimental protocols for its characterization, and insights into the associated signaling pathways.

Data Presentation

The inhibitory activity of this compound against monoamine oxidase has been quantified in several studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of this compound against MAO-A and MAO-B

| Compound | Enzyme Source | Substrate | IC50 (µM) for MAO-A | IC50 (µM) for MAO-B | Type of Inhibition (MAO-A) | Reference |

| This compound | Rat Brain Mitochondria | [14C]5-HT | 4 | 62 | Non-competitive | [3] |

| This compound | Not Specified | Not Specified | 57.73 ± 5.26 | Not Reported | Not Reported | [4] |

Table 2: Comparative Inhibitory Activity of Related Alkaloids

| Compound | Enzyme Source | IC50 (µM) for MAO-A | IC50 (µM) for MAO-B | Type of Inhibition (MAO-A) | Reference |

| Berberine | Rat Brain Mitochondria | 126 | >200 | Competitive | [3] |

| Palmatine | Rat Brain Mitochondria | >200 | >200 | No Inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as a MAO-A inhibitor.

Protocol 1: Preparation of Rat Brain Mitochondria

This protocol describes the isolation of mitochondria from rat brain tissue, which serves as a rich source of MAO-A and MAO-B enzymes.

Materials:

-

Whole rat brains

-

Mitochondria Isolation Buffer (MSEGTA-BSA): 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 0.1% (w/v) bovine serum albumin (BSA), pH 7.4

-

24% Percoll solution in MSEGTA

-

12% Percoll solution in MSEGTA

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Euthanize the rat according to approved animal welfare protocols and immediately dissect the brain.

-

Place the brain in ice-cold MSEGTA-BSA buffer.

-

Mince the brain tissue thoroughly with scissors.

-

Homogenize the minced tissue in 10 volumes of ice-cold MSEGTA-BSA buffer using a Dounce homogenizer with 10-15 gentle strokes.

-

Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 13,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.

-

Resuspend the pellet in MSEGTA-BSA buffer and layer it on a discontinuous Percoll gradient (12% on top of 24%).

-

Centrifuge at 31,000 x g for 5 minutes at 4°C. The purified mitochondria will form a band between the 12% and 24% Percoll layers.

-

Carefully aspirate the mitochondrial fraction and wash it with MSEGTA-BSA buffer by centrifuging at 13,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a suitable buffer for the enzyme assay and determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Fluorometric Monoamine Oxidase A Inhibition Assay

This protocol details a fluorometric method for measuring MAO-A activity and its inhibition by this compound using kynuramine as a substrate. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

Materials:

-

Prepared rat brain mitochondria (enzyme source)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Kynuramine dihydrobromide (substrate)

-

This compound (inhibitor)

-

Clorgyline (selective MAO-A inhibitor control)

-

Deprenyl (selective MAO-B inhibitor control)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 310-320 nm, Emission: 380-400 nm)

Procedure:

-

Enzyme Preparation: Dilute the mitochondrial preparation in potassium phosphate buffer to a final protein concentration of approximately 0.05-0.1 mg/mL.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer. The final solvent concentration in the assay should be kept below 1%.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

50 µL of potassium phosphate buffer

-

25 µL of this compound solution at various concentrations (or buffer for control wells)

-

25 µL of the diluted mitochondrial preparation

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 100 µL of pre-warmed kynuramine solution (final concentration of ~50 µM) to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at 37°C (endpoint read).

-

Controls:

-

Negative Control: No enzyme.

-

Positive Control: Enzyme and substrate without inhibitor.

-

Inhibitor Controls: Use clorgyline for MAO-A specific inhibition and deprenyl to assess the contribution of MAO-B.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Determination of Inhibition Type (Lineweaver-Burk Plot)

This protocol is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the enzyme kinetics at different substrate concentrations in the presence and absence of the inhibitor.

Procedure:

-

Perform the MAO-A assay as described in Protocol 2.

-

Use a range of kynuramine concentrations (e.g., 10, 20, 40, 80, 160 µM).

-

For each substrate concentration, measure the initial reaction velocity (rate of fluorescence increase) in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.

-

Calculate the reciprocal of the initial velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

-

Plot 1/V versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.

-

Interpretation:

-

Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, Km increases.

-

Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.[3]

-

Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

-

Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's activity as a MAO-A inhibitor.

References

- 1. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]